phosphanium chloride CAS No. 82259-17-4](/img/structure/B14412765.png)
[1-(Methylsulfanyl)ethenyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)ethenylphosphanium chloride: is an organophosphorus compound that features a phosphonium center bonded to a triphenyl group and a methylsulfanyl-ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)ethenylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with methylsulfanyl-ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 1-(Methylsulfanyl)ethenylphosphanium chloride may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Methylsulfanyl)ethenylphosphanium chloride can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also participate in reduction reactions, particularly involving the phosphonium center.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphonium derivatives.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
Chemistry:
Catalysis: 1-(Methylsulfanyl)ethenylphosphanium chloride can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology:
Biochemical Probes: The compound can be used to study biochemical pathways involving sulfur and phosphorus atoms.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(Methylsulfanyl)ethenylphosphanium chloride exerts its effects involves interactions at the molecular level. The phosphonium center can interact with various molecular targets, influencing biochemical pathways. The methylsulfanyl group can undergo oxidation or reduction, leading to changes in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Methylsulfanyl-ethenyl derivatives: Compounds with similar functional groups but different substituents.
Uniqueness:
Combination of Functional Groups: The presence of both a phosphonium center and a methylsulfanyl-ethenyl group makes 1-(Methylsulfanyl)ethenylphosphanium chloride unique, offering a combination of reactivity and stability not found in many other compounds.
Versatility: Its ability to participate in a wide range of chemical reactions and applications in different fields highlights its versatility.
Properties
CAS No. |
82259-17-4 |
|---|---|
Molecular Formula |
C21H20ClPS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-methylsulfanylethenyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H20PS.ClH/c1-18(23-2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
FWPDROZPLXLRKE-UHFFFAOYSA-M |
Canonical SMILES |
CSC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

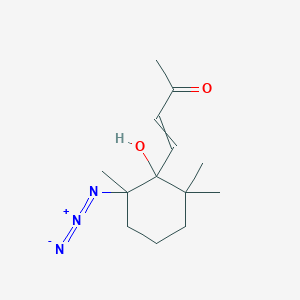



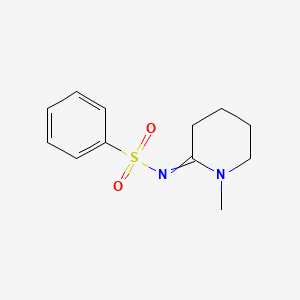
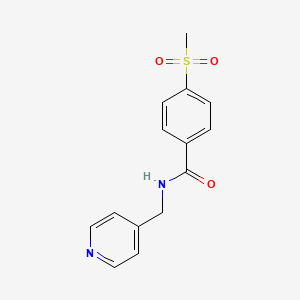
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)
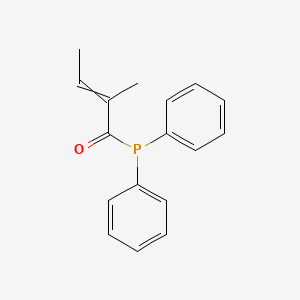
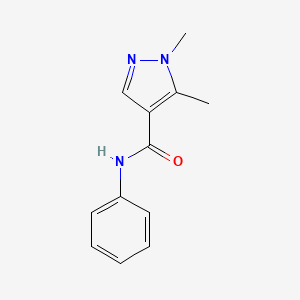
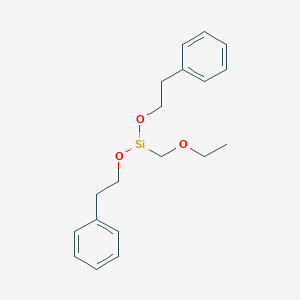
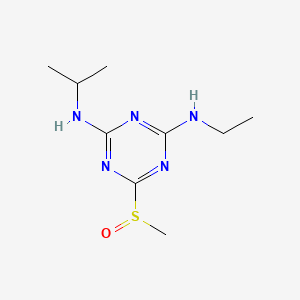
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
